5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine
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Overview
Description
5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine is a complex organic compound characterized by its pyrimidine core substituted with nitro, phenyl, and pyrrolidinyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the cyclization of appropriate precursors under controlled conditions, followed by nitration and subsequent functionalization .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The scalability of these methods is crucial for producing sufficient quantities for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and pyrrolidinyl groups can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and dichloromethane are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group plays a crucial role in its biological activity, potentially through the formation of reactive intermediates that can inhibit enzyme function or disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine
- This compound
- This compound .
Uniqueness
What sets this compound apart is its unique combination of substituents, which confer specific chemical and biological properties. The presence of the nitro group, in particular, enhances its potential as a bioactive compound .
Properties
CAS No. |
673441-40-2 |
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Molecular Formula |
C14H16N6O2 |
Molecular Weight |
300.32 g/mol |
IUPAC Name |
5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H16N6O2/c15-12-11(20(21)22)13(19-8-4-5-9-19)18-14(17-12)16-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H3,15,16,17,18) |
InChI Key |
KKUPKAZGOMGAFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3 |
solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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